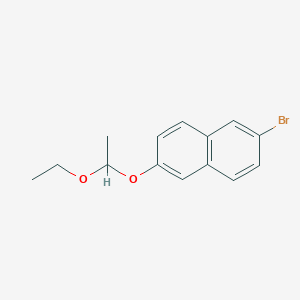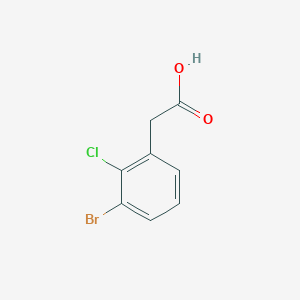
3-Bromo-2-chlorophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the utility of halogens in regioselective synthesis . Another paper describes the synthesis of α-bromophenylacetic acid derivatives from reactions with bromine in various solvents, indicating that bromination is a common strategy for introducing bromine into aromatic compounds . These methods could potentially be adapted for the synthesis of 3-bromo-2-chlorophenylacetic acid.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can significantly influence their reactivity and physical properties. For example, the molecular structure of 2-(3-bromo-4-methoxyphenyl)acetic acid is analyzed, showing that the bromine atom is electron-withdrawing, which could affect the acidity of the acetic acid group and the overall reactivity of the molecule . This information can be extrapolated to understand the electronic effects of bromine and chlorine in 3-bromo-2-chlorophenylacetic acid.
Chemical Reactions Analysis
Halogenated aromatic compounds participate in various chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions, which are important transformations in organic synthesis . Similarly, 3-bromo-2-chlorophenylacetic acid could potentially engage in such reactions, given the presence of reactive halogen substituents that can be leveraged in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structures. For instance, the presence of halogen atoms can affect the boiling point, melting point, and solubility of these compounds . The electron-withdrawing nature of bromine and chlorine could also impact the acidity of the acetic acid moiety in 3-bromo-2-chlorophenylacetic acid. Additionally, the steric and electronic effects of the substituents can influence the compound's reactivity in chemical reactions .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Halogenated phenylacetic acids, including derivatives similar to 3-Bromo-2-chlorophenylacetic acid, have been studied for their reactivity and role in chemical syntheses. For instance, halogenated phenylacetic acids are used as intermediates in the synthesis of more complex molecules. The study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids highlights the impact of halogenation on the chemical properties of these compounds, which is crucial for designing synthesis pathways for pharmaceuticals and organic materials (Srivastava et al., 2015).
Coordination Chemistry and Chiral Resolution
The coordination chemistry involving alpha-halo carboxylic acids demonstrates their utility in chiral resolution processes. For example, the resolution of racemic alpha-bromo-2-chlorophenylacetic acid using a chiral acid showcases the potential of halogenated phenylacetic acids in enantiomeric separation, which is vital for the pharmaceutical industry to produce enantiomerically pure compounds (Xu et al., 2005).
Environmental Chemistry and Toxicology
Studies on haloacetic acids, which are structurally related to 3-Bromo-2-chlorophenylacetic acid, focus on their occurrence as water contaminants and their toxicological profiles. Research demonstrates the importance of monitoring and understanding the environmental impact and health implications of such compounds in water sources (Xue et al., 2016).
Safety And Hazards
The safety information for 3-Bromo-2-chlorophenylacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
2-(3-bromo-2-chlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIASDIYIMXQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chlorophenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

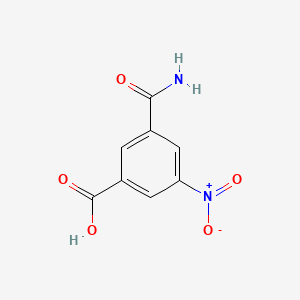
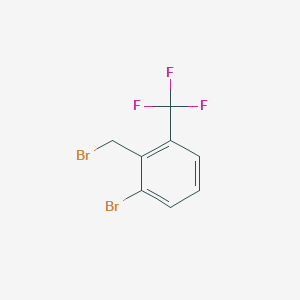

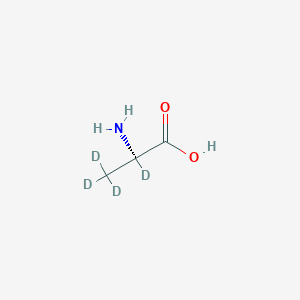

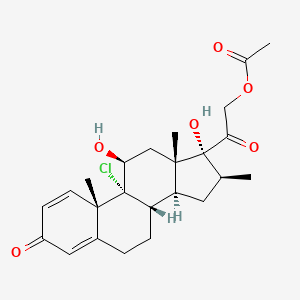
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)
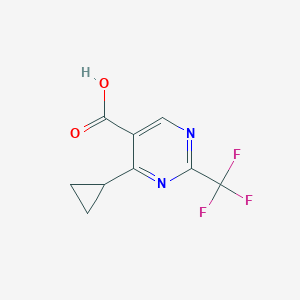
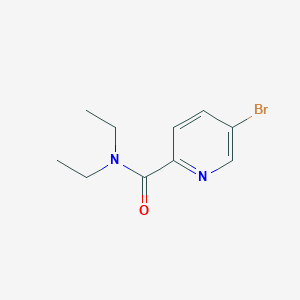
![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)
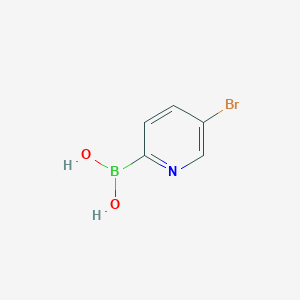
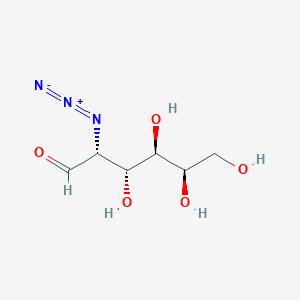
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)
